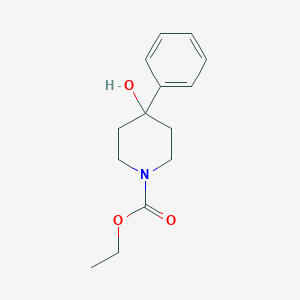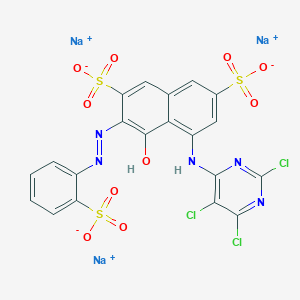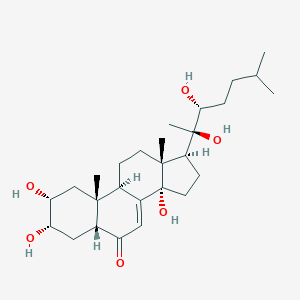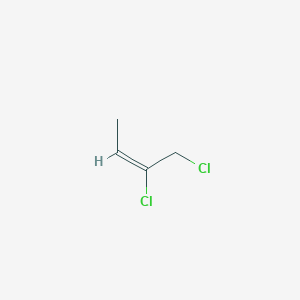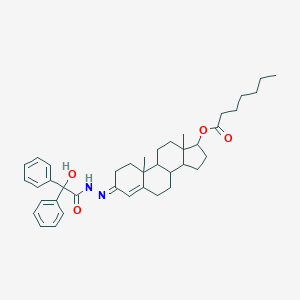
Testosterone enantate benzilic acid hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone enantate benzilic acid hydrazone, also known as TEBAH, is a derivative of testosterone that has been synthesized for research purposes. It is a non-steroidal compound that has been shown to have potential applications in the fields of medicine and sports science.
Wirkmechanismus
Testosterone enantate benzilic acid hydrazone acts on androgen receptors in the body, which are responsible for the effects of testosterone. It has been shown to have a similar mechanism of action to testosterone, but with less androgenic effects. Testosterone enantate benzilic acid hydrazone has been shown to increase protein synthesis and muscle mass, which could be beneficial for athletes and individuals with muscle wasting conditions.
Biochemische Und Physiologische Effekte
Testosterone enantate benzilic acid hydrazone has been shown to have anabolic effects on muscle tissue, which could lead to increased muscle mass and strength. It has also been shown to increase bone density, which could be beneficial for individuals with osteoporosis. However, Testosterone enantate benzilic acid hydrazone has also been shown to have some androgenic effects, which could lead to unwanted side effects such as acne and hair loss.
Vorteile Und Einschränkungen Für Laborexperimente
Testosterone enantate benzilic acid hydrazone has several advantages for use in lab experiments. It is a non-steroidal compound, which makes it easier to handle and store than testosterone. It also has a longer half-life than testosterone, which allows for less frequent dosing in animal studies. However, Testosterone enantate benzilic acid hydrazone has some limitations, such as its potential androgenic effects, which could confound the results of studies investigating its anabolic effects.
Zukünftige Richtungen
There are several future directions for research on Testosterone enantate benzilic acid hydrazone. One area of interest is its potential use in the treatment of muscle wasting conditions, such as sarcopenia. Another area of interest is its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Additionally, further research is needed to investigate the potential side effects of Testosterone enantate benzilic acid hydrazone, as well as its long-term safety and efficacy.
Synthesemethoden
Testosterone enantate benzilic acid hydrazone can be synthesized by reacting testosterone enantate with benzilic acid hydrazide in the presence of a catalyst. The reaction results in the formation of Testosterone enantate benzilic acid hydrazone, which can be purified using various chromatography techniques. The synthesis process has been optimized to produce high yields of Testosterone enantate benzilic acid hydrazone with high purity.
Wissenschaftliche Forschungsanwendungen
Testosterone enantate benzilic acid hydrazone has been used in various scientific research studies to investigate its potential applications in medicine and sports science. It has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes and individuals with muscle wasting conditions. Testosterone enantate benzilic acid hydrazone has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Eigenschaften
CAS-Nummer |
18625-33-7 |
|---|---|
Produktname |
Testosterone enantate benzilic acid hydrazone |
Molekularformel |
C34H48N2O4 |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
InChI-Schlüssel |
PTVXYACXDYZNID-OMNSAQKUSA-N |
Isomerische SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C/C(=N/NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)/CCC34C)C |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Kanonische SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



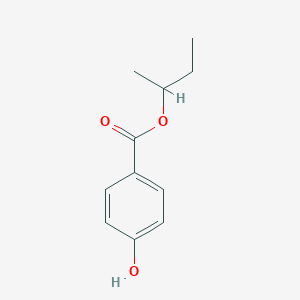
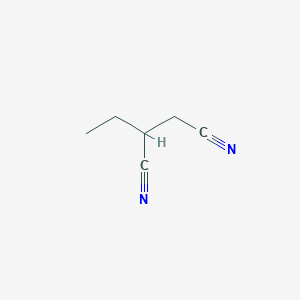
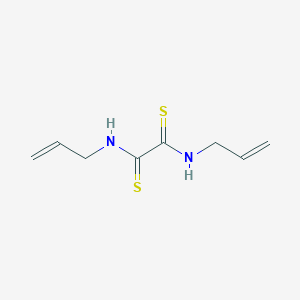
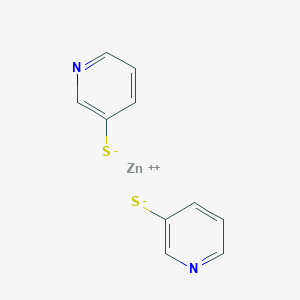
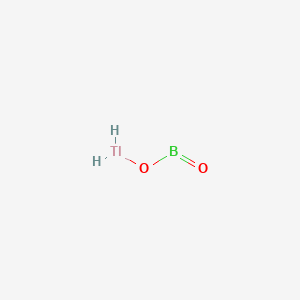
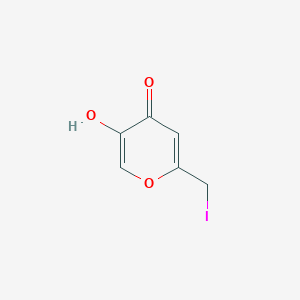
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
